1-(2,4-dichlorophenyl)-N-(2-phenylethyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide
Description
Properties
IUPAC Name |
1-(2,4-dichlorophenyl)-N-(2-phenylethyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21Cl2N3O/c23-17-8-9-18(19(24)15-17)21-20-7-4-12-26(20)13-14-27(21)22(28)25-11-10-16-5-2-1-3-6-16/h1-9,12,15,21H,10-11,13-14H2,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKOYOOUHBLRLQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C2=CC=CN21)C3=C(C=C(C=C3)Cl)Cl)C(=O)NCCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-dichlorophenyl)-N-(2-phenylethyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrolo[1,2-a]pyrazine core, followed by the introduction of the 2,4-dichlorophenyl and 2-phenylethyl groups through various substitution reactions. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to achieve the desired quality and quantity of the compound.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-dichlorophenyl)-N-(2-phenylethyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway and conditions For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines
Scientific Research Applications
Medicinal Chemistry
- Anticancer Activity : Research indicates that compounds similar to 1-(2,4-dichlorophenyl)-N-(2-phenylethyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide exhibit promising anticancer properties. Studies have shown that these compounds can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression .
- Antimicrobial Properties : The compound has been investigated for its potential as an antimicrobial agent. Its structure allows it to interact with microbial enzymes or receptors, potentially leading to effective treatments against resistant strains of bacteria and fungi.
- Neuroprotective Effects : Preliminary studies suggest that this compound may offer neuroprotective benefits. It is hypothesized to modulate neurotransmitter systems or protect neuronal cells from oxidative stress .
Materials Science
- Polymer Development : The stability and functional properties of this compound make it suitable for use in advanced materials like polymers and coatings. Its incorporation into polymer matrices can enhance mechanical strength and thermal stability .
- Nanotechnology Applications : The compound's unique properties allow it to be used in the synthesis of nanoparticles for drug delivery systems. Its ability to encapsulate therapeutic agents can improve the efficacy and bioavailability of drugs .
Case Studies
Mechanism of Action
The mechanism of action of 1-(2,4-dichlorophenyl)-N-(2-phenylethyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact mechanism may vary depending on the specific application and context of use.
Comparison with Similar Compounds
N-(2,6-Difluorophenyl)-1-(4-Ethoxyphenyl)-3,4-Dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide
- Molecular Formula : C₂₂H₂₁F₂N₃O₂
- Key Differences: Substituents: 2,6-Difluorophenyl (vs. 2,4-dichlorophenyl) and 4-ethoxyphenyl (vs. unsubstituted pyrrolo-pyrazine core). Impact: Fluorine atoms increase metabolic stability and electronegativity, while the ethoxy group may enhance solubility.
- Molecular Weight : 397.425 g/mol (lighter than the target compound, estimated ~430–450 g/mol).
- Synthetic Notes: No yield data provided, but similar carboxamide coupling strategies are implied .
N,3-Dimethyl-N-(2-Nitrophenyl)pyrazine-2-carboxamide
- Core Structure : Pyrazine (simpler than pyrrolo-pyrazine).
- Substituents : 2-Nitrophenyl (electron-withdrawing) and methyl groups.
- Impact : The nitro group may reduce bioavailability due to high polarity, while the pyrazine core lacks the conformational constraint of pyrrolo-pyrazine.
- Synthetic Yield : 27%, indicating challenging synthesis .
N-(4-Chlorophenyl)-4-(Pyrimidin-2-yl)piperazine-1-carboxamide
- Molecular Formula : C₁₅H₁₆ClN₅O
- Key Differences : Piperazine-carboxamide scaffold (vs. pyrrolo-pyrazine) with pyrimidinyl and 4-chlorophenyl groups.
- Crystallographic data (monoclinic, P21/c) suggests stable packing, relevant for formulation .
1-(3-Methoxypropyl)-9-Methyl-4-Oxo-N-(2-Phenylethyl)-1,4-Dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide
- Key Differences : Extended pyrido-pyrrolo-pyrimidine core with methoxypropyl and methyl groups.
- The phenylethyl carboxamide mirrors the target compound, suggesting shared SAR (structure-activity relationship) trends .
Structural and Property Comparison Table
Key Research Findings
- Substituent Effects :
- Halogens : Chlorine (target compound) vs. fluorine () alters lipophilicity and binding kinetics. Chlorine’s larger atomic radius may strengthen hydrophobic interactions but increase metabolic liability .
- Core Rigidity : Pyrrolo-pyrazine (target) vs. piperazine () balances conformational flexibility and target engagement. Rigid cores (e.g., pyrido-pyrrolo-pyrimidine in ) may enhance selectivity but limit solubility .
- Synthetic Challenges : Low yields (e.g., 27% in ) highlight the difficulty of carboxamide coupling in sterically hindered environments .
Biological Activity
The compound 1-(2,4-dichlorophenyl)-N-(2-phenylethyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound based on diverse research findings and case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a pyrrolo[1,2-a]pyrazine core with a dichlorophenyl and phenylethyl substituents that may contribute to its biological properties.
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of various derivatives of pyrazine compounds. While specific data on the compound is limited, related compounds have demonstrated significant antimicrobial effects. For instance, derivatives with similar structures have shown activity against various bacterial strains including Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) as low as 3.12 μg/mL .
| Compound | MIC (μg/mL) | Target Organisms |
|---|---|---|
| 1-(2,4-dichlorophenyl)-N-(2-phenylethyl)-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide | TBD | TBD |
| Related Compound | 3.12 | S. aureus, E. coli |
Anticancer Activity
The anticancer potential of similar pyrrolo[1,2-a]pyrazine derivatives has been investigated. In vitro studies have shown that certain derivatives can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. For example, compounds that interact with specific receptors or pathways related to cancer cell survival have been noted for their efficacy .
The mechanism by which these compounds exert their biological effects often involves the modulation of enzyme activity or receptor interaction. For instance, some derivatives have been found to inhibit protein kinases involved in cell signaling pathways critical for cancer progression .
Study 1: Antimicrobial Evaluation
In a study evaluating the antimicrobial efficacy of various substituted pyrazines, a derivative closely related to our compound was tested against common pathogens. The results indicated a strong correlation between the presence of halogen substituents (like dichlorophenyl) and increased antimicrobial activity .
Study 2: Cytotoxicity in Cancer Cells
Another study focused on the cytotoxic effects of pyrrolo[1,2-a]pyrazine derivatives on human cancer cell lines. The results showed that compounds with similar structural motifs induced significant cytotoxicity at micromolar concentrations .
Q & A
Q. What are the established synthetic routes for 1-(2,4-dichlorophenyl)-N-(2-phenylethyl)-pyrrolo[1,2-a]pyrazine-2-carboxamide?
The compound’s pyrrolo[1,2-a]pyrazine core can be synthesized via palladium-catalyzed direct C6 arylation of pre-functionalized pyrrolo[1,2-a]pyrazines with aryl bromides (e.g., 2,4-dichlorophenyl bromide). A base-mediated N-alkylation of pyrrole-2-carboxaldehyde with 2-bromoacetophenone derivatives is typically employed to generate the bicyclic scaffold, followed by dehydrative cyclization using ammonium acetate to incorporate nitrogen . Optimization of reaction conditions (e.g., solvent, temperature, catalyst loading) is critical to achieving yields >80%.
Q. How can the structural conformation of this compound be validated?
Single-crystal X-ray diffraction is the gold standard for confirming stereochemistry and substituent positions. For example, analogous piperazine-carboxamide derivatives (e.g., N-(4-chlorophenyl)-4-(pyrimidin-2-yl)piperazine-1-carboxamide) have been resolved in monoclinic crystal systems (space group P21/c) with bond-length precision ≤0.005 Å. Key parameters include torsion angles between the dichlorophenyl group and the pyrazine ring, validated via R-factor refinement (e.g., R = 0.058, wR = 0.223) .
Q. What analytical techniques are recommended for purity assessment?
- HPLC-UV/HRMS : Use a C18 column with a gradient of acetonitrile/water (0.1% formic acid) to resolve polar byproducts.
- 1H/13C NMR : Confirm absence of residual solvents (e.g., DMF, THF) and integration ratios for aromatic protons (e.g., dichlorophenyl vs. phenylethyl groups).
- Elemental analysis : Deviations >0.4% from theoretical C/H/N values indicate impurities .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields for analogous compounds?
Discrepancies in yields (e.g., 85% vs. 98% for pyrrolo[1,2-a]pyrazine derivatives) often arise from nitrogen source selection (e.g., ammonium acetate vs. ammonium formate) and substituent electronic effects . For example, electron-withdrawing groups (e.g., dichlorophenyl) may slow cyclization kinetics. Systematic Design of Experiments (DoE) with variables like temperature (80–120°C) and catalyst (Pd(OAc)₂ vs. PdCl₂) can identify optimal conditions .
Q. What computational strategies are suitable for predicting biological activity?
- Molecular docking : Use Schrödinger Suite or AutoDock Vina to model interactions with targets like GPCRs or kinases. The dichlorophenyl group may occupy hydrophobic pockets, while the carboxamide forms hydrogen bonds.
- QSAR modeling : Train models on pyrrolo-pyrazine analogs (e.g., BIBN 4096, a calcitonin gene-related peptide antagonist) to correlate logP, polar surface area, and IC50 values .
Q. How can metabolic stability be assessed in preclinical studies?
- In vitro microsomal assays : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS.
- CYP450 inhibition screening : Test against isoforms 3A4/2D6 using fluorogenic substrates. The phenylethyl group may enhance CYP2D6 affinity due to π-π stacking .
Methodological Tables
Q. Table 1. Key Crystallographic Data for Structural Validation
| Parameter | Value | Source |
|---|---|---|
| Crystal system | Monoclinic (P21/c) | |
| Unit cell dimensions | a = 9.992 Å, b = 9.978 Å, c = 31.197 Å | |
| R-factor | 0.058 |
Q. Table 2. Synthetic Optimization Variables
| Variable | Range Tested | Impact on Yield |
|---|---|---|
| Catalyst (Pd(OAc)₂) | 2–10 mol% | >5 mol% improves coupling efficiency |
| Temperature | 80–120°C | 100°C optimal for cyclization |
| Nitrogen source | NH₄OAc vs. NH₄HCO₂ | NH₄OAc reduces byproducts |
Research Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
